molecular formula C8H13O6P B8588232 2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate

2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate

Cat. No.: B8588232
M. Wt: 236.16 g/mol
InChI Key: JIQCSWZUMQHUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate is a specialized organophosphorus compound It is characterized by the presence of a methacrylate group and a dioxaphospholane ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate typically involves the reaction of methacrylic acid with 2-chloro-1,3,2-dioxaphospholane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Methacrylic acid and 2-chloro-1,3,2-dioxaphospholane.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.

    Catalysts and Solvents: Common solvents used include dichloromethane or tetrahydrofuran. Catalysts such as triethylamine may be employed to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate undergoes various chemical reactions, including:

    Polymerization: The methacrylate group allows for radical polymerization, forming polymers with unique properties.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the dioxaphospholane ring.

    Substitution Reactions: The phosphorus atom in the dioxaphospholane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products

    Hydrolysis Products: Hydrolysis yields methacrylic acid and phosphoric acid derivatives.

Scientific Research Applications

2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate has a wide range of applications in scientific research:

    Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with tailored properties.

    Materials Science: Incorporated into materials to enhance flame retardancy, mechanical strength, and thermal stability.

    Biomedical Research: Explored for use in drug delivery systems, tissue engineering, and as a component in biocompatible materials.

    Industrial Applications: Utilized in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate is primarily related to its ability to undergo polymerization and form cross-linked networks. The methacrylate group participates in radical polymerization, while the dioxaphospholane ring can interact with various functional groups, enhancing the material’s properties. The compound’s unique structure allows it to act as a flame retardant by promoting char formation and inhibiting the release of flammable gases.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-1,3,2-dioxaphospholane 2-oxide: Similar in structure but lacks the methacrylate group, limiting its polymerization capabilities.

    2-Chloro-1,3,2-dioxaphospholane: Used as a precursor in the synthesis of 2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate.

    (2-Hydroxy-2-oxido-1,3,2-dioxaphospholan-4-yl)methyl palmitate: Another organophosphorus compound with different functional groups and applications.

Uniqueness

This compound is unique due to its dual functionality, combining the reactivity of the methacrylate group with the stability and versatility of the dioxaphospholane ring. This combination allows for the synthesis of advanced materials with enhanced properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H13O6P

Molecular Weight

236.16 g/mol

IUPAC Name

2-[(2-oxo-1,3,2λ5-dioxaphospholan-2-yl)oxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C8H13O6P/c1-7(2)8(9)11-3-4-12-15(10)13-5-6-14-15/h1,3-6H2,2H3

InChI Key

JIQCSWZUMQHUDD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOP1(=O)OCCO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 2-chloro-2-oxo-1,3,2-dioxaphospholane prepared in step (a) was reacted with 2-hydroxyethyl methacrylate to give 2-(2-oxo-1,3,2-dioxaphospholan-2-yloxy)ethyl methacrylate, as follows: Into a thoroughly dried 500 cm3 three-necked round bottomed flask equipped with a mechanical stirrer, drying tube and dropping funnel were placed 2-hydroxyethyl methacrylate (20.0 g, 0.154 mol) and triethylamine (15.6 g, 0.154 mol) was added slowly to the stirred solution, maintained at -20° C. to -15° C., over a period of 0.5 hr, whereupon triethylamine hydrochloride began to precipitate from the solution.
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